ER-α Degradation: Fluoromethyl Azetidine Outperforms Methyl and Hydroxy Analogs
Published SAR data indicate that a fluoromethyl azetidine side-chain increases ER-α degradation efficacy from 86% to 97% compared to a non-fluorinated methyl-substituted azetidine parent compound in MCF-7 cells [1]. The fluoromethyl group was preferred over hydroxy, methoxymethyl, and nitrile substituents at the same position due to consistent improvement in ER-α degradation efficacy [1]. This evidence is class-level inference applicable to the target compound based on shared structural features.
| Evidence Dimension | ER-α degradation efficacy (% relative to fulvestrant control) |
|---|---|
| Target Compound Data | 97% (for fluoromethyl azetidine side-chain analog 17h; class-level inference) |
| Comparator Or Baseline | Non-fluorinated methyl-substituted azetidine parent compound: 86% ER-α degradation efficacy |
| Quantified Difference | +11 percentage point improvement over non-fluorinated analog |
| Conditions | ER-α in-cell western assay in MCF-7 cells (n ≥ 4); MCF-7 proliferation IC50 ≤ 0.2 nM for the fluoromethyl azetidine lead compound |
Why This Matters
This demonstrates that the 3-fluoromethyl substituent confers a distinctive and quantifiable improvement in ER-α degradation, a critical endpoint for selective estrogen receptor degrader (SERD) research.
- [1] Liang, J., et al. Maximizing ER-α Degradation Maximizes Activity in a Tamoxifen-Resistant Breast Cancer Model: Identification of GDC-0927. ACS Med. Chem. Lett. 2019, 10 (1), 50–55. View Source
